molecular formula C9H7FN2 B8510879 beta-Amino-beta-(p-fluorophenyl)acrylonitrile

beta-Amino-beta-(p-fluorophenyl)acrylonitrile

Cat. No. B8510879
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UHFFFAOYSA-N
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Description

Beta-Amino-beta-(p-fluorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Amino-beta-(p-fluorophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amino-beta-(p-fluorophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

beta-Amino-beta-(p-fluorophenyl)acrylonitrile

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

3-amino-3-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2

InChI Key

ORPYPQORYFJOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzonitrile (5.00 g, 41.3 mmol) and acetonitrile (4.35 mL, 82.5 mmol) in toluene (100 mL) was added potassium tert-butoxide (13.9 g, 124 mmol). The mixture was stirred for 24 h, and then quenched by slow addition of aqueous sodium bicarbonate. The resulting suspension was extracted with dichloromethane (3×50 mL). The organic solution was washed with water, dried (Na2SO4), and concentrated under reduced pressure. The residue was triturated with EtOH/Et2O to afford 3-amino-3-(4-fluorophenyl)acrylonitrile (6.20 g, 93%) as a white solid. 1H NMR (300 MHz, acetone-d6) δ 4.23 (s, 1H), 6.20 (s, 2H), 7.22 (ddd, 2H), 7.71 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was used to react 2.7 grams (0.117 mole) of sodium and 5.2 grams (0.126 mole) of acetonitrile with 10.0 grams (0.083 mole) of p-fluorobenzonitrile. After the addition of water, the reaction mixture was extracted three times with chloroform. The combined chloroform extracts were concentrated to obtain a dark-colored crystalline mass which was recrystallized four times from a mixture of chloroform and hexane to obtain yellow plates of β-amino-β-(p-fluorophenyl)acrylonitrile, mleting point 110°-112°C. Analysis: -- Calculated for C9H7N2F (percent): C, 66.66; H, 4.35; N, 17.27; F, 11.72. Found (percent): C, 66.48; H, 4.34; N, 17.21; F, 11.19.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 0.390 ml (2.78 mmol) diisopropylamine in dry THF (2 ml) was cooled to −70° C. under inert gas atmosphere, and 1.74 ml (2.78 mmol) n-butyllithium solution (1.6 M in hexanes) were added dropwise. Then, a solution of 129 μl (2.45 mmol) acetonitrile in dry THF (2 ml) was slowly added over 10 min. The resulting solution was stirred for further 30 min at −70° C. before a solution of 200 mg (1.635 mmol) 4-fluorobenzonitrile in dry THF (2 ml) was added. The mixture was allowed to warm to room temperature and stirred for 1 h before water (4 ml) was added slowly. The mixture was extracted several times with dichloromethane (50 ml). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to yield 244 mg (92% of th.) of the crude title compound which was used in the next step without further purification.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
129 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

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